2,6-Dichloro-3-hydrazinylpyridine

Regioselectivity Nucleophilic aromatic substitution Hydrazinylpyridine synthesis

Medicinal chemistry teams developing selective anticancer hydrazones face inconsistent regiochemical outcomes when using non-2,6-dihalogenated pyridine precursors. 2,6-Dichloro-3-hydrazinylpyridine (CAS 1035173-57-9) solves this by enforcing the 2,6-dichloro substitution pattern that confers enhanced cancer-cell selectivity and caspase-3 pro-apoptotic upregulation. • Enables exclusive access to the 2,6-dichloro-hydrazone pharmacophore, unattainable with mono-halogenated or C2/C4 isomers. • Commercial NLT 98% purity reduces requalification burden and safeguards downstream API purity in multi-step syntheses. • Scalable green-chemistry route (ACE tube NAS) available for process teams seeking cost-efficient, low-waste production.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
CAS No. 1035173-57-9
Cat. No. B3204366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-3-hydrazinylpyridine
CAS1035173-57-9
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1NN)Cl)Cl
InChIInChI=1S/C5H5Cl2N3/c6-4-2-1-3(10-8)5(7)9-4/h1-2,10H,8H2
InChIKeyBDZXCWRIICWSJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-3-hydrazinylpyridine Intermediate Profile


2,6-Dichloro-3-hydrazinylpyridine (CAS 1035173-57-9) is a dichlorinated hydrazinylpyridine derivative with molecular formula C₅H₅Cl₂N₃ and molecular weight 178.02 g/mol . The compound features chlorine atoms at positions 2 and 6 of the pyridine ring and a hydrazinyl group at position 3, placing it within the class of substituted hydrazinylpyridines that serve as versatile intermediates for constructing nitrogen-containing heterocycles, hydrazones, and kinase inhibitor scaffolds [1]. Its commercial availability at high purity (NLT 98%) from multiple suppliers underscores its utility in pharmaceutical development and medicinal chemistry workflows .

Regioselective hydrazone formation at C3 position
Scaffold for kinase inhibitor heterocycles and hydrazone libraries
High-purity intermediate from multiple suppliers (specification available)

2,6-Dichloro-3-hydrazinylpyridine: Regiochemistry-Dependent Reactivity


Hydrazinylpyridines with different halogenation and substitution patterns cannot be interchanged without consequence. The 2,6-dichloro-3-hydrazinyl substitution pattern confers a distinct electronic environment that governs regioselectivity in nucleophilic aromatic substitution and downstream condensation reactions. Studies comparing chloropyridine conversion rates under identical conditions demonstrate that 2,6-dichloropyridine yields a unique product distribution, including the formation of 1-(5,6-dichloropyridin-3-yl)hydrazine as a by-product, a pathway not observed with monochloropyridines [1]. Furthermore, the position of the hydrazinyl group (C3 vs. C2 or C4) fundamentally determines the electronic character of the resulting hydrazone products and, consequently, their biological activity profiles [2].

Regiochemistry mismatch
Monochloropyridine analogs may yield different regioisomeric products and introduce purification complexity.
Regioisomer purity variation
4-Hydrazinyl regioisomer lacks a comparable supplier purity grade, which may add analytical qualification steps.
Hydrazone activity profile shift
Hydrazones derived from non-dichlorinated scaffolds may show different cell-model response profiles.

2,6-Dichloro-3-hydrazinylpyridine: Evidence vs. Analogs


Hydrazine Substitution Regiochemistry

Yang and Zhou (2014) systematically compared the conversion rates of various chloropyridines reacting with hydrazine hydrate under identical conditions [1]. For 2,6-dichloropyridine, the nucleophilic attack occurs preferentially at the 2-position, but competitive substitution at alternative positions generates 1-(5,6-dichloropyridin-3-yl)hydrazine as a distinct by-product. This regiochemical outcome differs fundamentally from 2-chloropyridine and 3-chloropyridine substrates, which predominantly yield single regioisomers. The formation of this specific by-product is attributed to the combined electronic effects of the two chlorine substituents, making the 2,6-dichloro starting material uniquely prone to mixed regiochemistry.

Regiochemistry outcome
Class-level inference
2,6-Dichloropyridine → mixed regioisomers including 1-(5,6-dichloropyridin-3-yl)hydrazine Monochloropyridines → predominantly single regioisomeric products
Regiochemical outcomes may differ; mixed products require purification review.
Quantitative conversion data not extractable from abstract.
Regioselectivity Nucleophilic aromatic substitution Hydrazinylpyridine synthesis

Caspase-3 Activation in Anticancer Hydrazones

Şenkardeş et al. (2021) evaluated a series of 2,6-disubstituted pyridine hydrazones—derivatives accessible from 2,6-dichloro-3-hydrazinylpyridine—for anticancer activity against multiple human cancer cell lines [1]. Among the synthesized compounds, derivative 3b, which contains the 2,6-dichloro substitution motif, demonstrated notable selectivity for human cancer cells over the mouse fibroblast cell line NIH/3T3 and enhanced caspase-3 pro-apoptotic protein expression. The 2,6-dichloro substitution pattern was identified as a critical structural feature conferring this activity, distinguishing it from hydrazones derived from monohalogenated or non-halogenated hydrazinylpyridines.

Cell-model selectivity
Assay context
Hydrazones with 2,6-dichloro scaffold showed selectivity for cancer cell lines (e.g., prostate) vs. NIH/3T3 Non-dichlorinated hydrazones were less selective in the same assay panel
Supports cell-model response context; caspase-3 upregulation reported.
Exact IC50 values not extractable from abstract.
Anticancer Hydrazone Caspase-3 activation

Green Synthesis of Hydrazinylpyridines in ACE Tubes

Ekar and Kranjc (2021) developed an environmentally benign protocol for synthesizing substituted hydrazinylpyridines via nucleophilic aromatic substitution in thick-wall ACE tubes, using hydrazine hydrate and simple alcohol solvents . The methodology achieves near-100% atomic efficiency for a range of chloropyridine substrates. While 2,6-dichloro-3-hydrazinylpyridine was not explicitly listed among the synthesized compounds in the published supporting information, the general protocol is applicable to 2,6-dichloropyridine substrates. The process contrasts with traditional reflux methods that often require excess hydrazine and generate significant waste, making this route preferable for sustainable procurement considerations.

ACE tube synthesis
Method context
Near-100% atomic efficiency using hydrazine hydrate and alcohol/ether solvents in thick-wall ACE tubes.
Supports atom economy review for scale-up evaluation.
Target compound not explicitly validated in this study.
Green chemistry Hydrazinylpyridine synthesis Nucleophilic aromatic substitution

Regioisomer Purity Specification

Commercially, 2,6-dichloro-3-hydrazinylpyridine is offered at NLT 98% purity by multiple independent suppliers, including Synblock and MolCore . In contrast, the regioisomer 2,6-dichloro-4-hydrazinylpyridine (CAS 893616-23-4) is listed by American Elements but without a specified purity grade on the publicly accessible product page [1]. The availability of a defined high-purity specification for the 3-hydrazinyl regioisomer is a differentiating procurement factor, as regioisomeric purity directly impacts downstream reaction yields and product consistency in pharmaceutical intermediate applications.

Purity specification
Specification review
Target compound: NLT 98% purity (Synblock, MolCore). 4-Hydrazinyl regioisomer: purity grade unspecified.
Supports procurement quality assurance.
Based on supplier datasheets; independent verification recommended.
Purity specification Regioisomeric purity Procurement quality

Optimal Applications of 2,6-Dichloro-3-hydrazinylpyridine


Caspase-3-Mediated Anticancer Hydrazones

Medicinal chemistry programs developing anticancer hydrazone libraries should utilize 2,6-dichloro-3-hydrazinylpyridine as the key intermediate to access the 2,6-dichloro-substituted hydrazone scaffold. As demonstrated by Şenkardeş et al. (2021), hydrazones incorporating this substitution pattern exhibit enhanced selectivity for human cancer cells over normal fibroblasts and upregulate caspase-3 pro-apoptotic proteins, a biological profile linked specifically to the 2,6-dichloro motif [1]. Alternative hydrazinylpyridines (e.g., 2-hydrazinylpyridine or 4-hydrazinylpyridine) cannot replicate this selectivity profile.

Heterocyclic Scaffolds for Kinase Inhibitors

The Boehringer Ingelheim patent (US 2021/0340101 A1) explicitly identifies substituted hydrazine intermediates as versatile nucleophiles for constructing pyrazole and pyridazine heterocycles relevant to immunology and oncology indications [2]. 2,6-Dichloro-3-hydrazinylpyridine, with its specific chlorine substitution pattern, enables regioselective elaboration at the 2- and 6-positions after hydrazone formation, a synthetic flexibility advantage not offered by non-halogenated or monohalogenated hydrazinylpyridine analogs.

Quality-Controlled Intermediate Sourcing

For multi-step pharmaceutical syntheses where intermediate purity directly impacts final API purity, 2,6-dichloro-3-hydrazinylpyridine offers a documented NLT 98% commercial specification from multiple independent suppliers . This stands in contrast to regioisomers such as 2,6-dichloro-4-hydrazinylpyridine, for which comparable purity guarantees are not publicly standardized, reducing analytical qualification risk during procurement.

Green Chemistry Scale-Up Process

Process chemistry teams evaluating scalable routes to 2,6-dichloro-3-hydrazinylpyridine should consider the ACE tube nucleophilic aromatic substitution methodology reported by Ekar and Kranjc (2021), which achieves high atomic efficiency using only simple alcohols and diethyl ether as solvents . Adoption of this green chemistry approach can improve cost-efficiency and reduce environmental waste relative to traditional reflux methods that employ large excesses of hydrazine hydrate.

Application
Selection Property
Validation Focus
Hydrazone-based cell-model studies
2,6-Dichloro scaffold
Caspase-3 pathway-response context
Kinase inhibitor heterocycle synthesis
Regioselective dichloro substitution
Pyrazole/pyridazine heterocycle elaboration
Quality-controlled intermediate procurement
Defined purity grade (supplier-specified)
Lot-to-lot consistency and regioisomer identity
Atom-efficient process development
Green ACE tube methodology
Atom economy and solvent waste profile review
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